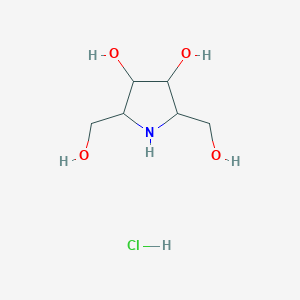
2,5-Dideoxy-2,5-imino-D-mannitolHCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,5-Dideoxy-2,5-imino-D-mannitol hydrochloride can be synthesized through several synthetic routes. One common method involves the reduction of 2,5-dideoxy-2,5-imino-D-mannose using sodium borohydride in methanol . The reaction is typically carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In industrial settings, the production of 2,5-Dideoxy-2,5-imino-D-mannitol hydrochloride often involves the use of large-scale reactors and automated systems to ensure consistency and purity. The compound is usually purified through crystallization or chromatography techniques to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dideoxy-2,5-imino-D-mannitol hydrochloride undergoes several types of chemical reactions, including:
Reduction: Reduction reactions typically involve the use of sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogenating agents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Thionyl chloride in dichloromethane at low temperatures.
Major Products Formed
The major products formed from these reactions include various derivatives of 2,5-Dideoxy-2,5-imino-D-mannitol hydrochloride, such as its oxidized or reduced forms, which are often used in further biochemical studies .
Applications De Recherche Scientifique
2,5-Dideoxy-2,5-imino-D-mannitol hydrochloride has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2,5-Dideoxy-2,5-imino-D-mannitol hydrochloride involves its interaction with glycosidases, enzymes responsible for the hydrolysis of glycosidic bonds . By inhibiting these enzymes, the compound prevents the breakdown of carbohydrates, which can be beneficial in managing conditions like diabetes . The molecular targets include various glycosidases, and the pathways involved are primarily related to carbohydrate metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Dideoxy-1,4-imino-D-mannitol hydrochloride
- 1,5-Dideoxy-1,5-imino-D-mannitol hydrochloride
- 2,5-Dideoxy-2,5-imino-L-mannitol hydrochloride
Uniqueness
2,5-Dideoxy-2,5-imino-D-mannitol hydrochloride is unique due to its specific glycosidase inhibitory activity, which is more potent compared to other similar compounds . This makes it particularly valuable in biochemical research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C6H14ClNO4 |
|---|---|
Poids moléculaire |
199.63 g/mol |
Nom IUPAC |
2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol;hydrochloride |
InChI |
InChI=1S/C6H13NO4.ClH/c8-1-3-5(10)6(11)4(2-9)7-3;/h3-11H,1-2H2;1H |
Clé InChI |
ASOISZHLRDHELT-UHFFFAOYSA-N |
SMILES canonique |
C(C1C(C(C(N1)CO)O)O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




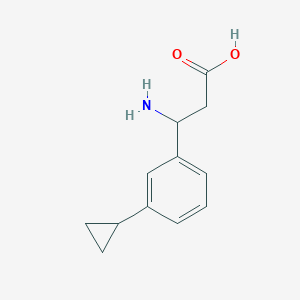
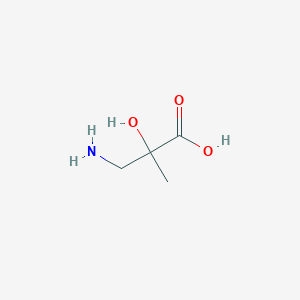


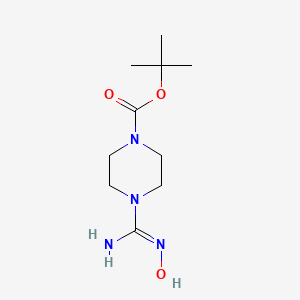

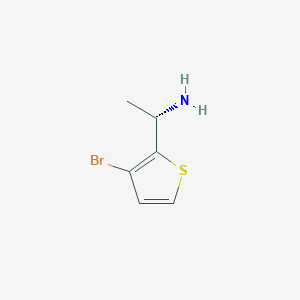
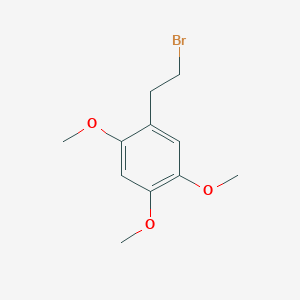
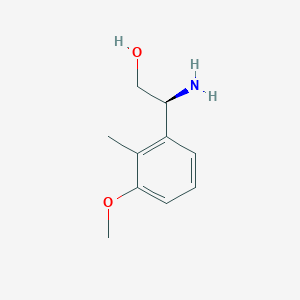
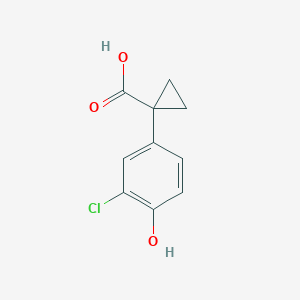
![4-[3-(Trifluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B13611052.png)

